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Compound of Interest

Compound Name:
1-(4-(2-

Hydroxyethoxy)phenyl)ethanone

CAS No.: 31769-45-6

Cat. No.: B1598247

Get Quote

Executive Summary & Compound Identity
Understanding the solubility of 1-[4-(2-hydroxyethoxy)phenyl]ethanone (also known as 4'-(2-

Hydroxyethoxy)acetophenone) is critical for optimizing its use as a pharmaceutical intermediate

and a precursor in photoinitiator synthesis (e.g., Irgacure 2959). This guide provides a

predictive solubility analysis based on molecular topology and details a validated Laser

Monitoring Protocol for precise empirical determination.
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Property Specification

Systematic Name 1-[4-(2-hydroxyethoxy)phenyl]ethanone

CAS Number 31769-45-6

Molecular Formula C₁₀H₁₂O₃

Molecular Weight 180.20 g/mol

Structural Features
Acetophenone core (lipophilic/aromatic);

Hydroxyethoxy tail (hydrophilic/H-bond donor)

Predictive Solubility Analysis
Before initiating wet-lab experiments, a theoretical assessment based on the Functional Group

Contribution method directs solvent selection.[1] The molecule exhibits an "amphiphilic"

character: the phenyl ring drives lipophilicity, while the terminal hydroxyl group and ether

linkage enhance polarity.[1]

Solvent Compatibility Matrix

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598247?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, NMP Very High

Strong dipole-dipole

interactions; solvent

accepts H-bonds from

the solute's -OH

group.

Polar Protic
Methanol, Ethanol,

Isopropanol
High

"Like dissolves like";

formation of

intermolecular

Hydrogen Bond

networks.[1]

Moderately Polar
Acetone, Ethyl

Acetate, THF
Moderate to High

Good compatibility

with the ketone and

ether moieties;

effective for

crystallization.[1]

Chlorinated
Dichloromethane,

Chloroform
Moderate

Solvation of the

aromatic ring; useful

for extraction but

environmentally

restricted.[1]

Non-Polar
Hexane, Heptane,

Toluene
Low / Insoluble

Lack of H-bonding

capability makes

these poor solvents;

ideal as anti-solvents

for precipitation.[1]

Aqueous Water Low to Moderate

The hydrophobic

phenyl ring limits

water solubility,

despite the hydrophilic

tail.[1] Solubility

increases significantly

with temperature.[1]
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Core Experimental Protocol: Laser Monitoring
Technique
For high-precision solubility data (essential for thermodynamic modeling), the Laser Monitoring

Dynamic Method is superior to the static shake-flask method due to its speed and

reproducibility.[1]

Principles of Operation
This method detects the "Clear Point" (dissolution) and "Cloud Point" (nucleation) by monitoring

the intensity of a laser beam passing through the solution.[1] As the solute dissolves, light

transmission increases; as it precipitates, transmission drops due to scattering.[1]

Detailed Workflow
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Figure 1: Workflow for the Laser Monitoring Solubility Determination.
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Step-by-Step Procedure
Preparation: Calibrate the laser solubility apparatus (e.g., Dynochem or custom setup) using

a standard like Acetaminophen to verify temperature accuracy.

Gravimetric Loading: Accurately weigh the solute (

) and solvent (

) into a glass vessel.

Target Mass Fraction: Start with

for low solubility solvents and up to

for high solubility solvents.[1]

Equilibration: Set the stirring speed to 400-600 rpm to ensure homogeneity without

cavitation.

Dynamic Heating: Ramp the temperature at a slow rate (e.g., 2 K/h) while continuously

recording the laser transmission intensity.[1]

Endpoint Detection: Identify the temperature (

) where the laser intensity stabilizes at its maximum value (indicating complete dissolution).
[1]

Repetition: Add a known amount of additional solute to the same vessel and repeat the

heating ramp to obtain the next data point (

).

Thermodynamic Modeling & Data Analysis
Raw solubility data must be correlated using thermodynamic models to calculate the enthalpy (

) and entropy (

) of dissolution.[1] These parameters are vital for process scale-up.
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Mole Fraction Calculation
First, convert mass solubility to mole fraction (

):

Where

and

are the molecular weights of the solute and solvent, respectively.[1]

Modified Apelblat Equation
The modified Apelblat model is the industry standard for correlating solubility with temperature:

[1]

A, B, C: Empirical parameters derived from regression analysis.

T: Absolute temperature (Kelvin).[1]

Utility: Provides excellent interpolation accuracy for crystallization cooling curves.[1]

van't Hoff Analysis
To determine the thermodynamic driving forces:

Plot:

vs.

.

Slope:

(Indicates if dissolution is endothermic or exothermic).[1]

Intercept:

(Indicates the disorder change).[1]
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Interpretation for 1-[4-(2-hydroxyethoxy)phenyl]ethanone:

Positive

: Dissolution is endothermic (solubility increases with T).[1] This is expected for this
compound in most organic solvents.[1]

Positive

: Dissolution is entropy-driven, typical for crystalline solids dissolving in liquids.[1]

Process Implications
Recrystallization: Based on the predictive profile, a binary solvent system of Ethanol

(solvent) and Water (anti-solvent) is likely the most efficient purification method.[1] The

compound dissolves readily in hot ethanol; adding water induces controlled nucleation as the

mixture cools.[1]

Synthesis: For reactions involving this intermediate (e.g., alkylation or Grignard reactions),

THF or 2-MeTHF are recommended due to high solubility and chemical stability.[1]
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Synthesis & Properties: PrepChem. Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one.

(Demonstrating ether linkage stability and solubility trends). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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